molecular formula C16H7F9O2 B3041025 [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone CAS No. 257880-90-3

[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone

Cat. No. B3041025
CAS RN: 257880-90-3
M. Wt: 402.21 g/mol
InChI Key: FZZLGZXGXJBXQS-UHFFFAOYSA-N
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Description

“[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone” is a chemical compound with the molecular formula C16H7F9O2 . It has an average mass of 402.211 Da and a mono-isotopic mass of 402.030243 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C16H7F9O2 . The compound contains 16 carbon atoms, 7 hydrogen atoms, 9 fluorine atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 324.8±42.0 °C at 760 mmHg . The melting point and MSDS are not available .

Mechanism of Action

The mechanism of action of [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone involves the inhibition of the Akt/mTOR signaling pathway. Akt/mTOR is a signaling pathway that plays a critical role in cell growth, survival, and proliferation. Studies have shown that this compound can inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. In vivo studies have shown that this compound can inhibit tumor growth in mice. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone in lab experiments is its high purity and stability. This compound can be easily synthesized using specific reagents and conditions, resulting in a pure and stable compound. However, one of the limitations of using this compound in lab experiments is its high cost. The synthesis of this compound requires specific reagents and conditions, making it a costly compound to produce.

Future Directions

There are several future directions for the research on [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone. One possible direction is the investigation of this compound as a potential treatment for other diseases, such as neurodegenerative diseases. Another possible direction is the synthesis of novel organic materials using this compound as a building block. Additionally, the investigation of the mechanism of action of this compound and its interaction with other signaling pathways can provide valuable insights for the development of new therapeutic agents.

Scientific Research Applications

[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone has been extensively studied for its potential application in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F9O2/c17-14(18,19)10-5-9(6-11(7-10)15(20,21)22)13(26)8-1-3-12(4-2-8)27-16(23,24)25/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZLGZXGXJBXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157366
Record name [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

257880-90-3
Record name [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257880-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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